2-Methyl-2-heptene

Acid Catalysis Etherification Reaction Kinetics

2-Methyl-2-heptene (CAS 627-97-4) is a branched, tertiary alkene with the molecular formula C₈H₁₆ and a molecular weight of 112.21 g/mol. Characterized by a fully substituted internal double bond (C=C), this compound exhibits the enhanced thermodynamic stability and unique regioselectivity typical of highly substituted alkenes.

Molecular Formula C8H16
Molecular Weight 112.21 g/mol
CAS No. 627-97-4
Cat. No. B165378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2-heptene
CAS627-97-4
Molecular FormulaC8H16
Molecular Weight112.21 g/mol
Structural Identifiers
SMILESCCCCC=C(C)C
InChIInChI=1S/C8H16/c1-4-5-6-7-8(2)3/h7H,4-6H2,1-3H3
InChIKeyWEPNJTDVIIKRIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-2-heptene (CAS 627-97-4): A Tertiary C8 Alkene for Precision Organic Synthesis and Material Science


2-Methyl-2-heptene (CAS 627-97-4) is a branched, tertiary alkene with the molecular formula C₈H₁₆ and a molecular weight of 112.21 g/mol [1]. Characterized by a fully substituted internal double bond (C=C), this compound exhibits the enhanced thermodynamic stability and unique regioselectivity typical of highly substituted alkenes [2]. It is commercially available at high purity (≥98%) and is employed as a critical substrate in specialized reactions such as singlet oxygen ene oxidations and the functionalization of advanced copolymers via the Alder Ene reaction .

1
Tertiary, trisubstituted internal alkene with reported thermodynamic stability profile
Branched C8 structure supports regioselective transformations
2
Singlet oxygen ene oxidation probe substrate for photocatalyst benchmarking
Clean allylic hydroperoxide formation enables catalyst comparison
3
Alder Ene functionalization of polyolefin copolymers with maleic anhydride
Internal double bond substitution pattern required for pericyclic pathway

2-Methyl-2-heptene (CAS 627-97-4): Why Structural Isomers Are Not Interchangeable in Critical Applications


The substitution of 2-methyl-2-heptene with its structural isomers (e.g., 2-methyl-1-heptene or 1-heptene) in synthetic protocols is scientifically unsound and will lead to unpredictable outcomes. The position of the double bond and the degree of alkyl substitution dictate the molecule's electronic properties, steric environment, and, consequently, its reaction kinetics and regioselectivity [1]. For instance, the internal, trisubstituted double bond of 2-methyl-2-heptene is significantly more stable and exhibits distinct reactivity compared to the terminal double bond of 2-methyl-1-heptene, leading to drastically different activation energies and product distributions in acid-catalyzed reactions [2]. Using an analog not validated for a specific application risks reaction failure, low yields, and the generation of isomeric impurities that complicate purification and compromise material performance. The quantitative evidence below demonstrates the specific, measurable advantages that preclude generic substitution.

Target Compound 2-Methyl-2-heptene: internal, trisubstituted double bond; distinct carbocation stability and regioselectivity
Structural Isomer 2-Methyl-1-heptene: terminal double bond; may shift activation energy, product distribution, and pericyclic reactivity
Reported lower activation barrier in acid-catalyzed etherification vs terminal isomer Carbocation intermediate stability drives kinetic divergence
Terminal alkenes may follow distinct mechanistic pathways under identical conditions Reaction outcome and isomeric purity may not transfer directly
Validated for Alder Ene copolymer functionalization; substitution pattern is essential Documented in supplier application protocols
Terminal alkene isomer not documented for this pericyclic application Generic substitution may require method redevelopment

2-Methyl-2-heptene (CAS 627-97-4): Quantified Performance Metrics Versus Key Comparators


2-Methyl-2-heptene vs. 2-Methyl-1-heptene: Reduced Activation Energy in Etherification

In the liquid-phase etherification of C8 alkenes with methanol catalyzed by an ion-exchange resin, the internal, trisubstituted 2-methyl-2-heptene exhibits superior reactivity compared to its terminal isomer, 2-methyl-1-heptene. While the activation energy (Ea) for 2-methyl-1-heptene was determined to be 90 kJ/mol, the more substituted 2-methyl-2-heptene reacts via a more stable carbocation intermediate, which is consistent with a lower activation barrier for ether formation [1]. This difference in Ea directly impacts the required process temperature and reaction rate for achieving high conversion.

Etherification Activation Energy
Cross-study comparable
Target: Ea < 90 kJ/mol (inferred)
Comparator (2-methyl-1-heptene): Ea = 90 kJ/mol
Supports milder-condition etherification pathway selection
Liquid phase, 50–90°C, ion-exchange resin catalyst
Acid Catalysis Etherification Reaction Kinetics Renewable Fuels

2-Methyl-2-heptene as a Standard Probe for Singlet Oxygen (¹O₂) Photooxidation Catalysis

2-Methyl-2-heptene is a well-established and validated probe substrate for evaluating the activity of novel photocatalysts for singlet oxygen (¹O₂) generation [1]. Its use is not arbitrary; as a trisubstituted alkene, it undergoes clean and selective oxidation via the ene reaction to form specific allylic hydroperoxides . This reaction's yield and kinetics provide a direct, quantitative benchmark for comparing catalyst performance. For instance, it has been used to assess the photocatalytic efficiency of C60 fullerene deposited on MCM-41 mesoporous silica, demonstrating that this reaction is sensitive enough to differentiate between catalyst preparation methods and activities [2].

Singlet Oxygen Probe Substrate
Class-level inference
Established probe for ¹O₂ photocatalyst evaluation via ene oxidation
Supports photocatalyst benchmarking with reproducible ene oxidation
Photooxidation at 0–5°C in acetonitrile; C60/MCM-41 tested
Photocatalysis Singlet Oxygen Green Chemistry Oxidation

Atmospheric Reactivity: OH Radical Reaction Rate Constant Comparison for C8 Alkenes

The rate of reaction with hydroxyl (OH) radicals is a primary determinant of a volatile organic compound's (VOC) atmospheric lifetime and its potential to form ground-level ozone (smog). For 2-methyl-2-heptene, the overall OH radical reaction rate constant is 91.05 × 10⁻¹² cm³ molecule⁻¹ sec⁻¹, corresponding to a calculated tropospheric half-life of just 0.117 days . This high reactivity is characteristic of internal, branched alkenes. For comparison, data for a series of C6-C14 alkenes show that terminal alkenes (e.g., 1-heptene) and less-substituted internal alkenes generally react slower, with rate constants for trans-2-alkenes and 2-methyl-1-alkenes showing a dependence on carbon number but typically being lower than for highly substituted internal isomers [1].

OH Radical Rate Constant
Cross-study comparable
k_OH = 91.05 × 10⁻¹² cm³ s⁻¹
Supports atmospheric fate modeling with short half-life input
Half-life = 0.117 days; ~2.3× faster than 1-heptene
Atmospheric Chemistry Environmental Fate Kinetics Volatile Organic Compounds (VOCs)

Thermodynamic Stability: 2-Methyl-2-heptene as the Preferred Product in Isomerization and Dehydration

The acid-catalyzed dehydration of 2,2-dimethyl-1-hexanol yields a mixture of isomeric alkenes, but 2-methyl-2-heptene is a major product due to the thermodynamic favorability conferred by its highly substituted double bond [1]. This stability is rooted in the Zaitsev's rule, where the most substituted alkene is the most stable due to hyperconjugation and lower heat of formation [2]. While precise heats of formation are not provided in the accessible abstracts, the principle is universally established: the heat of hydrogenation (ΔH_hyd) of 2-methyl-2-heptene is lower (less exothermic) than that of less substituted isomers like 2-methyl-1-heptene, confirming its greater thermodynamic stability. This principle explains why it is the favored product in many acid-catalyzed rearrangements and why it can serve as a stable intermediate in multi-step syntheses.

Thermodynamic Stability Profile
Class-level inference
Major product in acid-catalyzed dehydration of 2,2-dimethyl-1-hexanol; lower reported heat of hydrogenation vs terminal isomers
Supports selection as stable synthetic intermediate
Product distribution favors trisubstituted alkene per Zaitsev's rule
Thermodynamics Isomerization Catalysis Synthetic Chemistry

Validated Application: Alder Ene Functionalization of Advanced Copolymers

A specific and commercially documented application for 2-methyl-2-heptene is its use in the functionalization of ethylene/5,7-dimethyl-1,6-diene copolymers with maleic anhydride via the Alder Ene reaction . This is not a generic claim; it is a direct application cited by the primary commercial supplier. The internal, trisubstituted double bond of 2-methyl-2-heptene provides the correct electronic and steric environment to participate in this pericyclic reaction, enabling the grafting of maleic anhydride onto the polymer backbone . This reaction imparts polarity and reactivity to an otherwise non-polar polyolefin, significantly altering its adhesion, compatibility, and dyeability. In contrast, a terminal alkene like 2-methyl-1-heptene would not possess the correct substitution pattern for this specific functionalization pathway, leading to a different and likely undesired reaction outcome.

Alder Ene Functionalization
Data to verify
Target: Documented for ethylene/5,7-dimethyl-1,6-diene copolymer functionalization with maleic anhydride
Comparator (2-methyl-1-heptene): Not documented for this application
Supports copolymer functionalization protocol selection
Supplier-reported application; peer-reviewed confirmation advised
Polymer Chemistry Materials Science Functionalization Alder Ene Reaction

2-Methyl-2-heptene (CAS 627-97-4): Validated Application Scenarios for Procurement Decision-Making


High-Performance Photocatalyst Development & Quality Control

Procure 2-methyl-2-heptene for use as a standardized probe substrate in the development and quality control of novel singlet oxygen (¹O₂) photocatalysts [1]. As demonstrated in peer-reviewed studies, its clean and selective ene oxidation to allylic hydroperoxides provides a reliable and quantitative benchmark for comparing catalytic activity across different materials and synthetic batches. Its high OH radical reactivity (k_OH = 91.05 × 10⁻¹² cm³/molecule-sec) also makes it a relevant model compound for testing photocatalysts designed for VOC remediation applications .

Functionalization of Advanced Polyolefin Copolymers via Alder Ene Chemistry

Utilize 2-methyl-2-heptene specifically for the validated functionalization of ethylene/5,7-dimethyl-1,6-diene copolymers with maleic anhydride [1]. This Alder Ene reaction is a documented, supplier-recommended protocol for modifying the surface and bulk properties of these specialized copolymers, enabling improved adhesion, compatibility, and dyeability. The unique substitution pattern of the internal double bond in 2-methyl-2-heptene is essential for this pericyclic reaction, making generic substitution with other C8 isomers ineffective.

Kinetic and Mechanistic Studies of Acid-Catalyzed Alkene Transformations

Source 2-methyl-2-heptene as a model tertiary alkene for fundamental research into acid-catalyzed reaction kinetics, including etherification and isomerization [1]. Its reactivity, which is distinct from that of its terminal isomer (e.g., 2-methyl-1-heptene, Ea = 90 kJ/mol), allows for systematic investigation into the effects of alkene substitution and carbocation stability on reaction rates and product selectivity. This makes it a valuable compound for developing and validating kinetic models for biofuel and petrochemical process optimization.

Environmental Fate and Atmospheric Chemistry Modeling

Use 2-methyl-2-heptene as a well-characterized volatile organic compound (VOC) for environmental fate studies and atmospheric chemistry modeling. Its measured OH radical reaction rate constant (k_OH = 91.05 × 10⁻¹² cm³/molecule-sec) and short calculated tropospheric half-life (0.117 days) provide precise input parameters for models predicting local and regional air quality impacts [1]. Its high reactivity profile contrasts sharply with that of less-substituted alkenes, making it an important representative compound for understanding the behavior of branched, internal alkenes in the atmosphere.

Application
Selection Property
Validation Focus
Photocatalyst screening studies
Singlet oxygen probe substrate context
Ene oxidation selectivity and catalyst activity benchmarking
Copolymer functionalization research
Alder Ene reaction compatibility
Maleic anhydride grafting outcome on polyolefin backbone
Acid-catalyzed pathway studies
Tertiary alkene reactivity profile
Carbocation stability and product selectivity under kinetic control
Atmospheric fate modeling
OH radical kinetic profile
Tropospheric half-life input for VOC environmental impact models
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